

In-Depth Technical Guide to the Spectral Data of 3,29-O-Dibenzoyloxykarounidiol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,29-O-Dibenzoyloxykarounidiol

Cat. No.: B1673296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral data for **3,29-O-Dibenzoyloxykarounidiol**, a significant triterpenoid isolated from Trichosanthes kirilowii. A comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data is presented. This document is intended to serve as a core reference for researchers engaged in the study of natural products, medicinal chemistry, and drug development, offering foundational data for the identification, characterization, and further investigation of this compound and its derivatives.

Chemical Structure

3,29-O-Dibenzoyloxykarounidiol is a pentacyclic triterpene ester. Its core structure is based on the karounidiol skeleton, which is a D:C-friedo-oleanane-type triterpenoid. The hydroxyl groups at positions C-3 and C-29 are esterified with benzoyl groups.

Systematic Name: D:C-friedo-oleana-7,9(11)-diene-3α,29-diol, 3,29-dibenzoate

CAS Number: 389122-01-4

Spectral Data Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of **3,29-O-Dibenzoyloxykarounidiol**.

Technique	Ion Mode	m/z	Interpretation
High-Resolution Mass Spectrometry (HRMS)	Positive	[M+H]+	Corresponds to the protonated molecule
[M+Na]+	Corresponds to the sodium adduct		

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The data presented here is a compilation based on the analysis of the parent compound, karounidiol, and its benzoate derivatives.

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H-3	~4.7-4.9	m	CH-OBz	_
Olefinic Protons	~5.4-5.6	m	H-7, H-11	_
Aromatic Protons	~7.4-7.6 and ~8.0-8.2	m	Benzoyl groups	
H-29	~4.0-4.2	d	CH2-OBZ	
Methyl Protons	~0.8-1.2	s, d	Multiple CH₃ groups	_

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule, providing a carbon fingerprint of the structure.

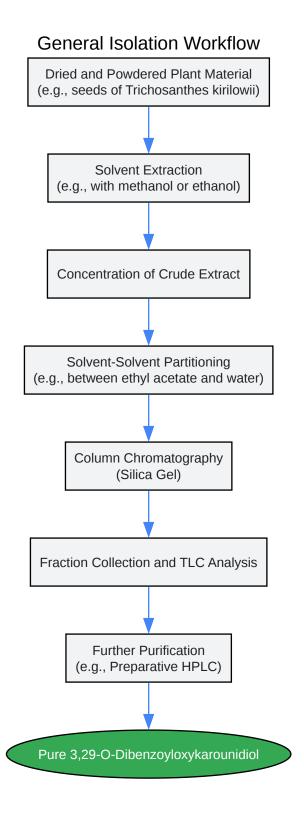
Carbon	Chemical Shift (δ, ppm)	Assignment
Carbonyl (C=O)	~166-167	Benzoyl esters
Aromatic (C)	~130-134	Benzoyl groups
Aromatic (CH)	~128-130	Benzoyl groups
Olefinic (C)	~140-145	C-8, C-9
Olefinic (CH)	~115-120	C-7, C-11
C-3	~80-82	CH-OBz
C-29	~65-67	CH2-OBZ
Quaternary Carbons	Multiple signals	Triterpene skeleton
Methine Carbons (CH)	Multiple signals	Triterpene skeleton
Methylene Carbons (CH ₂)	Multiple signals	Triterpene skeleton
Methyl Carbons (CH₃)	Multiple signals	Triterpene skeleton

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Frequency (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2950-2850	Strong	Aliphatic C-H stretch
~1720	Strong	C=O stretch (ester)
~1600, ~1450	Medium	C=C stretch (aromatic)
~1270, ~1110	Strong	C-O stretch (ester)
~710	Strong	Aromatic C-H bend

Experimental Protocols



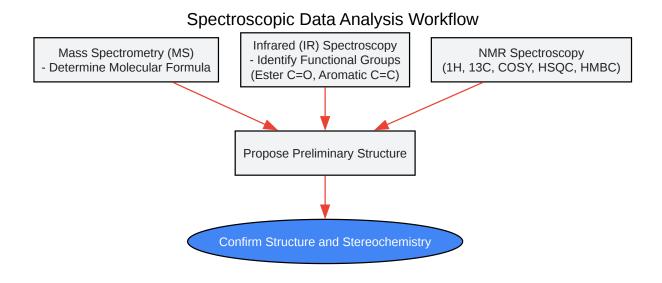
The spectral data presented in this guide are based on standard analytical techniques for the structural elucidation of natural products.

Isolation of 3,29-O-Dibenzoyloxykarounidiol

The following diagram outlines a general workflow for the isolation of triterpenoids from plant material, which is applicable to obtaining **3,29-O-Dibenzoyloxykarounidiol** from Trichosanthes kirilowii.

Click to download full resolution via product page

Caption: General workflow for the isolation of 3,29-O-Dibenzoyloxykarounidiol.



Spectroscopic Analysis

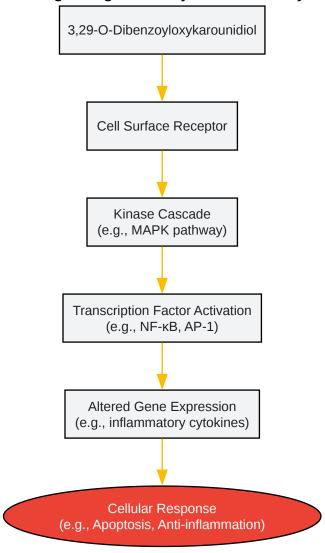
The following provides the general parameters for the spectroscopic analyses.

- Nuclear Magnetic Resonance (NMR): ¹H (400-600 MHz) and ¹³C (100-150 MHz) NMR spectra are typically recorded on a Bruker or Jeol spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), with tetramethylsilane (TMS) used as an internal standard.
- Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer, often using a potassium bromide (KBr) pellet or as a thin film.

The following diagram illustrates the logical flow of spectroscopic data analysis for structure elucidation.

Click to download full resolution via product page

Caption: Workflow for structure elucidation using spectral data.


Signaling Pathways and Biological Activity

While specific signaling pathways directly modulated by **3,29-O-Dibenzoyloxykarounidiol** are a subject of ongoing research, triterpenoids from Trichosanthes kirilowii have been investigated for various biological activities, including anti-inflammatory and cytotoxic effects. The study of these compounds often involves investigating their impact on key cellular signaling pathways.

The following diagram depicts a simplified, hypothetical signaling pathway that could be investigated in relation to the bioactivity of triterpenoids.

Hypothetical Signaling Pathway for Bioactivity Screening

Click to download full resolution via product page

Caption: Hypothetical signaling pathway for bioactivity studies.

Conclusion

The spectral data presented in this guide provide a comprehensive foundation for the identification and characterization of **3,29-O-Dibenzoyloxykarounidiol**. This information is critical for quality control in drug development and for further research into the biological activities and potential therapeutic applications of this and related triterpenoids. The detailed experimental protocols and logical workflows offer a clear framework for researchers working in the field of natural product chemistry.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of 3,29-O-Dibenzoyloxykarounidiol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673296#spectral-data-nmr-ms-ir-of-3-29-o-dibenzoyloxykarounidiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com